N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine
Overview
Description
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of an ethyl group and a 3-methoxypropyl group attached to a 1,3-propanediamine backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with ethyl bromide and 3-methoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or 3-methoxypropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Scientific Research Applications
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N1-Ethyl-N3-(3-dimethylaminopropyl)-1,3-propanediamine
- N1-Ethyl-N3-(3-hydroxypropyl)-1,3-propanediamine
- N1-Ethyl-N3-(3-chloropropyl)-1,3-propanediamine
Uniqueness
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased hydrophilicity and potential for hydrogen bonding. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-N'-(3-methoxypropyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-3-10-6-4-7-11-8-5-9-12-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNNTBXYDDNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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